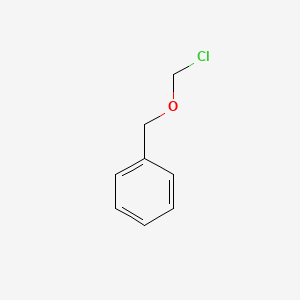

Benzyl chloromethyl ether

Description

BenchChem offers high-quality Benzyl chloromethyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl chloromethyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADPCMZCENPFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956786 | |

| Record name | [(Chloromethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-60-8, 35364-99-9 | |

| Record name | Benzyl chloromethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloromethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Chloromethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl chloromethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl chloromethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Chloromethyl Ether from Benzyl Alcohol and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl chloromethyl ether (BOM-Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols.[1] This guide provides a comprehensive technical overview of its synthesis from benzyl alcohol and formaldehyde. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, addresses critical safety considerations, and discusses the applications of this versatile compound. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding for professionals in chemical research and drug development.

Introduction: The Significance of Benzyl Chloromethyl Ether

Benzyl chloromethyl ether, also known as benzyloxymethyl chloride, is a key alkylating agent in organic chemistry.[1] Its primary application lies in the protection of hydroxyl groups, a crucial step in the multi-step synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The benzyloxymethyl (BOM) group offers the advantage of being stable to a wide range of reaction conditions while being readily removable under mild acidic or hydrogenolysis conditions.[2] This allows for the selective manipulation of other functional groups within a molecule without affecting the protected alcohol. Beyond its role as a protecting group, benzyl chloromethyl ether also serves as a precursor in the synthesis of various bioactive compounds.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of benzyl chloromethyl ether from benzyl alcohol, formaldehyde, and hydrogen chloride is a classic example of an acid-catalyzed etherification followed by nucleophilic substitution. While related to the Blanc chloromethylation of aromatic rings, this reaction proceeds via a different pathway involving the alcohol as the primary nucleophile.[3][4][5]

Step-by-Step Mechanistic Breakdown

The reaction is typically carried out under acidic conditions, with anhydrous hydrogen chloride being a common reagent.[6][7][8] The mechanism can be understood in the following steps:

-

Protonation of Formaldehyde: The reaction initiates with the protonation of the formaldehyde carbonyl oxygen by the strong acid (HCl). This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][9][10]

-

Nucleophilic Attack by Benzyl Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon of the protonated formaldehyde. This results in the formation of a protonated hemiformal intermediate.

-

Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

-

Chloride Ion Attack: The chloride ion (from HCl) then acts as a nucleophile, attacking the carbocation to yield the final product, benzyl chloromethyl ether.

Causality in Experimental Choices

-

Anhydrous Conditions: The use of anhydrous hydrogen chloride and reagents is critical.[6][7][8] The presence of water can lead to the hydrolysis of the product and the formation of unwanted byproducts.[6][7]

-

Source of Formaldehyde: Paraformaldehyde is often preferred over aqueous formaldehyde (formalin) to maintain anhydrous conditions.[6][7][8]

-

Temperature Control: The reaction is typically maintained at a controlled temperature (e.g., 20–25°C) to prevent the formation of side products and to manage the exothermicity of the reaction.[6][7]

Detailed Experimental Protocol

The following protocol is a well-established method for the synthesis of benzyl chloromethyl ether, adapted from a procedure in Organic Syntheses.[6]

Materials and Equipment

| Reagent/Equipment | Specifications |

| Benzyl Alcohol | Freshly distilled |

| Paraformaldehyde | Reagent grade |

| Anhydrous Hydrogen Chloride | Gas, dried through concentrated sulfuric acid |

| Pentane | Anhydrous |

| Anhydrous Magnesium Sulfate | For drying |

| Anhydrous Calcium Chloride | For drying and stabilization |

| Three-necked flask | 1 L capacity |

| Mechanical stirrer | With Teflon paddle |

| Gas inlet tube | |

| Thermometer | |

| Calcium chloride drying tube | |

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and a calcium chloride drying tube, combine 216 g (2.00 moles) of freshly distilled benzyl alcohol and 66 g (2.20 moles as CH₂O) of paraformaldehyde.[6][7][8]

-

Introduction of Hydrogen Chloride: While maintaining the reaction mixture at 20–25°C using a water bath, introduce a moderate stream of anhydrous hydrogen chloride gas through the gas inlet tube with vigorous stirring.[6][7][8] The rate of addition should be controlled to maintain the desired temperature.

-

Reaction Monitoring: Continue the addition of HCl for approximately 2 hours. The completion of the reaction is indicated by the formation of two clear, distinct layers upon stopping the stirring.[6][7][8]

-

Workup:

-

Separate the two layers.

-

Dilute the upper layer (the product layer) with 800 mL of pentane.

-

Dry the pentane solution over anhydrous magnesium sulfate for 3 hours at 0°C with stirring.[6][7][8]

-

Filter to remove the drying agent.

-

Add 2–3 g of anhydrous calcium chloride to the filtrate.

-

Concentrate the solution using a rotary evaporator.[6][7][8]

-

-

Isolation and Storage: Decant the residual liquid, which is the crude benzyl chloromethyl ether. The typical yield is around 260 g (83%).[6][7][8] For storage, keep the product over anhydrous calcium chloride at 0°C under an inert atmosphere.[6][8]

Purification

If higher purity is required, the crude product can be distilled under reduced pressure (e.g., b.p. 70–71°C at 3 mm Hg) in the presence of anhydrous calcium chloride to prevent decomposition.[8]

Safety and Handling: A Critical Consideration

Extreme Caution is Advised: Benzyl chloromethyl ether is a potent alkylating agent and is considered a potential carcinogen.[6][7] Furthermore, it is a lachrymator and reacts with water and alcohols to produce hydrogen chloride gas.[6][7]

-

Engineering Controls: All procedures should be conducted in a well-ventilated fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Avoid inhalation of vapors and prevent skin contact.[1][6][7] In case of exposure, seek immediate medical attention.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[6]

It is important to note that related compounds, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are known human carcinogens.[12][13][14][15] While the described synthesis of benzyl chloromethyl ether from benzyl alcohol is not reported to produce significant amounts of BCME, any synthesis involving formaldehyde and a source of chloride has the potential to form this highly hazardous byproduct. Therefore, stringent safety precautions are paramount.

Data Presentation

| Property | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol [1] |

| Appearance | Colorless liquid[1][7] |

| Boiling Point | 96–98°C at 9.5 mmHg[6] |

| Density | 1.126 g/mL[1] |

| Solubility | Soluble in methylene chloride, ethyl acetate, methanol[1] |

Visualizing the Process

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of benzyl chloromethyl ether.

Experimental Workflow

Caption: Experimental workflow for benzyl chloromethyl ether synthesis.

References

-

Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (n.d.). BENZYL CHLOROMETHYL ETHER. Organic Syntheses. Retrieved from [Link]

-

askIITians. (2017, November 15). C6H6 + HCHO IN THE PRESENCE OF HCL THEN PRODUCT WILL BE?? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Bis(chloromethyl) Ether. ToxFAQs™. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

-

Alaska Department of Environmental Conservation. (n.d.). CHLOROMETHYL METHYL ETHER Class A Carcinogen. Retrieved from [Link]

-

International Programme on Chemical Safety (INCHEM). (1998, March 17). Chloromethyl Methyl Ether (IARC Summary & Evaluation, Volume 4, 1974). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of chloromethyl benzyl ether. Retrieved from [Link]

-

Marvel, C. S., & Porter, P. K. (n.d.). ETHER, CHLOROMETHYL METHYL. Organic Syntheses. Retrieved from [Link]

-

Sourav Sir's Classes. (2019, December 21). BLANC CHLOROFORMETHYLATION NAME REACTION ORGANIC CHEMISTRY [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, March 2). Benzyl Chloromethyl Ether: A Comprehensive Overview. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Untitled. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved from [Link]

- Google Patents. (n.d.). CA1038888A - Process for preparing chloromethyl methyl ether.

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

- Zaidi, J. H., Naqvi, S. Z. H., & Farooq, U. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 126-129.

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

All About Chemistry. (2019, January 31). Chloromethylation Reaction: also known as Blanc Reaction! [Video]. YouTube. [Link]

-

Allen. (n.d.). Benzne reacts with formaldehyde and dry HCl gas in the precence of anhdous ZnCl_(2) to form. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Vedantu. (n.d.). The components A and B in the following reaction are class 12 chemistry CBSE. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzyl chloromethyl ether | 3587-60-8 [chemicalbook.com]

- 8. Benzyl chloromethyl ether synthesis - chemicalbook [chemicalbook.com]

- 9. C6H6 + HCHO IN THE PRESENCE OF HCL THEN PRODUCT WILL BE?? - askIITians [askiitians.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Benzyl Chloromethyl Ether, 500G | Labscoop [labscoop.com]

- 12. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Bis(chloromethyl) Ether | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 14. epa.gov [epa.gov]

- 15. dec.alaska.gov [dec.alaska.gov]

An In-depth Technical Guide to the Benzyloxymethyl (BOM) Protecting Group

Introduction: The Strategic Role of the Benzyloxymethyl (BOM) Group in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] A protecting group acts as a temporary shield for a reactive functional group, preventing it from engaging in unwanted side reactions while other parts of the molecule are being chemically transformed.[3] The benzyloxymethyl (BOM) group is a versatile and robust protecting group for hydroxyl moieties, prized for its unique combination of stability and selective cleavability.[4]

This technical guide provides a comprehensive overview of the BOM protecting group, from its introduction and stability profile to its removal and orthogonality with other common protecting groups. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively deploy the BOM group in their synthetic strategies.

The Chemistry of BOM Protection: Introduction and Mechanism

The BOM group is typically introduced to an alcohol by reacting it with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[4][5] The reaction proceeds via a Williamson ether synthesis-type mechanism, where the alcohol is deprotonated by the base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of BOM-Cl to form the BOM ether.

The selection of BOM-Cl as the protecting agent is strategic. It is a clear, colorless to light yellow liquid that is soluble in common organic solvents like methylene chloride and ethyl acetate.[6] However, it is crucial to handle BOM-Cl with care due to its potential carcinogenic properties and its reactivity with water and alcohols, which can generate hydrogen chloride.[6][7] Therefore, all manipulations should be conducted in a well-ventilated fume hood.[7]

Experimental Protocol: BOM Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq)

-

Benzyloxymethyl chloride (BOM-Cl) (1.2 eq)[8]

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA to the solution and stir for 5 minutes.

-

Slowly add BOM-Cl to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired BOM-protected alcohol.

Caption: General scheme for BOM deprotection via hydrogenolysis.

It is important to note that while hydrogenolysis is the most common deprotection method, other conditions can also cleave the BOM group. For instance, strong acids can effect its removal. [9]Additionally, in certain contexts, such as in the presence of other reducible functional groups, alternative deprotection strategies might be necessary. [10]

Orthogonality: The BOM Group in Complex Synthetic Strategies

In the synthesis of complex molecules that possess multiple functional groups, the concept of orthogonal protection is paramount. [9][11]Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others. [12][13]The BOM group exhibits excellent orthogonality with several other common alcohol protecting groups.

| Protecting Group | Typical Deprotection Condition | Orthogonal to BOM? |

| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) | Yes [14] |

| Acetyl (Ac) | Basic or acidic hydrolysis | Yes [14] |

| p-Methoxybenzyl (PMB) | Oxidative cleavage (e.g., DDQ) | Yes [14][15] |

| Trityl (Tr) | Mildly acidic conditions | Yes [14] |

This orthogonality makes the BOM group a valuable tool in the synthetic chemist's arsenal, enabling the strategic and sequential manipulation of multiple hydroxyl groups within a single molecule.

Applications in Synthesis

The utility of the BOM protecting group is well-documented in the synthesis of numerous complex natural products and medicinally important compounds. Its robustness and the mild conditions required for its removal make it particularly suitable for late-stage synthetic transformations where the integrity of a complex molecular architecture must be maintained. For example, the BOM group has been employed in the synthesis of various bioactive molecules, including those with potential antiviral and antibacterial properties. [6]

Conclusion

The benzyloxymethyl (BOM) protecting group is a reliable and versatile tool for the protection of hydroxyl functional groups in organic synthesis. Its ease of introduction, stability to a wide range of reagents, and facile removal under mild hydrogenolysis conditions make it an excellent choice for complex, multi-step synthetic endeavors. Furthermore, its orthogonality with other common protecting groups allows for the strategic and selective manipulation of multiple hydroxyl groups, a critical requirement in modern drug development and natural product synthesis. By understanding the core principles and practical considerations outlined in this guide, researchers can confidently and effectively incorporate the BOM protecting group into their synthetic strategies to achieve their molecular targets.

References

- Wikipedia. Protecting group.

- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

- Parchem. (2025). Benzyl Chloromethyl Ether: A Comprehensive Overview.

- Reddy, K. K., et al. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. ACS Chemical Biology, 7(8), 1345-1350.

- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

- Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups.

- Bachem. (2021). Bom - Benzyloxymethyl.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- University of Windsor. Alcohol Protecting Groups.

- Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis.

- Demchenko, A. V., et al. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 11(20), 4584-4587.

- Garsky, V. M., et al. (1990). Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. International journal of peptide and protein research, 36(4), 350-355.

- Lee, S., et al. (2007). Copper-catalyzed cleavage of benzyl ethers with (diacetoxyiodo)-benzene and p-toluenesulfonamide. Tetrahedron Letters, 48(48), 8495-8498.

- Prusov, E. V., & Wicha, J. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. The Journal of organic chemistry, 69(25), 8849-8852.

- Castagner, B., et al. (2018).

- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.

- SynArchive. Protection of Alcohol by Acetal.

- ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides.

- University of Bristol.

- SlideShare. (2014). Protection of OH group of alcohol.

- Walvoort, M. T., et al. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 77(17), 7415-7428.

- TCI Chemicals. Protecting Agents.

- Tokyo Chemical Industry (India) Pvt. Ltd. Benzyl Chloromethyl Ether.

- BenchChem. (2025).

- Organic Syntheses. (1972). Benzyl chloromethyl ether. Organic Syntheses, 52, 16.

- Sigma-Aldrich. Benzyl chloromethyl ether technical, ~60% (NMR).

- YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM, PMB, THP).

- Bodanszky, M. (2002). Peptide Chemistry: A Practical Textbook. Springer Science & Business Media.

- TCI Chemicals. Benzyl Chloromethyl Ether.

- YouTube. (2021). BOM Protecting Group Addition | Organic Chemistry.

- Organic Chemistry Portal. Protective Groups.

Sources

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Protective Groups [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzyl Chloromethyl Ether | 3587-60-8 | TCI AMERICA [tcichemicals.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reaction Mechanism of Benzyl Chloromethyl Ether with Alcohols

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The protection of functional groups is a foundational strategy in multi-step organic synthesis, enabling chemists to selectively mask a reactive site while transformations occur elsewhere in the molecule.[1] Among the arsenal of protecting groups for alcohols, the benzyloxymethyl (BOM) group holds a significant place due to its stability under various conditions and its relatively mild removal.[2] The key reagent for introducing this group is benzyl chloromethyl ether (BOM-Cl). A thorough understanding of its reaction mechanism with alcohols is crucial for optimizing reaction conditions, maximizing yields, and minimizing side products.

Caution: Benzyl chloromethyl ether is a potent alkylating agent and a potential carcinogen. It is also a lachrymator and reacts with water and alcohols to form hydrogen chloride. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

The Core Reaction: A Nucleophilic Substitution

The fundamental reaction between benzyl chloromethyl ether and an alcohol is a nucleophilic substitution, specifically classified as a Williamson ether synthesis.[4][5] In this process, the alcohol, acting as a nucleophile, displaces the chloride ion from the electrophilic carbon of BOM-Cl.

The overall transformation can be represented as:

R-OH + BnO-CH₂-Cl → R-O-CH₂-OBn + HCl

Where:

-

R-OH is the alcohol

-

BnO-CH₂-Cl is benzyl chloromethyl ether (BOM-Cl)

-

R-O-CH₂-OBn is the benzyloxymethyl (BOM) protected alcohol

-

HCl is the hydrochloric acid byproduct

The reaction is typically facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA or Hünig's base), to neutralize the hydrochloric acid generated.[6] This prevents the acid from catalyzing undesired side reactions or degrading acid-sensitive functional groups present in the substrate.

Below is a diagram illustrating the core reaction mechanism.

Caption: The SN2 mechanism for the reaction of an alcohol with BOM-Cl.

Mechanistic Nuances and Reaction Pathway

While often depicted as a straightforward SN2 reaction, the mechanism can have some SN1 character depending on the reaction conditions and the structure of the alcohol. The presence of the adjacent oxygen atom in BOM-Cl can stabilize a developing positive charge on the chloromethyl carbon through resonance, potentially favoring a dissociative pathway.

However, for most primary and secondary alcohols, the SN2 pathway is generally considered dominant.[7] The alcohol, typically deprotonated by a base to form a more potent nucleophile (an alkoxide), attacks the electrophilic carbon of BOM-Cl.[8][9] This concerted step involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-chlorine bond.

Factors Influencing Reaction Kinetics and Yield

Several factors critically influence the rate and efficiency of the BOM protection of alcohols. A comprehensive understanding of these allows for the rational design of experimental protocols.

| Factor | Effect on Reaction | Rationale |

| Nature of the Alcohol | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group impedes the approach of the bulky BOM-Cl electrophile. Tertiary alcohols may undergo elimination side reactions.[10] |

| Base | Essential for high yield | Neutralizes the HCl byproduct, which can otherwise protonate the starting alcohol, reducing its nucleophilicity, or cause deprotection of the product.[6] |

| Solvent | Aprotic solvents are preferred | Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Protic solvents can compete with the substrate alcohol as nucleophiles. |

| Temperature | Moderate temperatures are typical | The reaction is often run at room temperature or with gentle heating.[11] Higher temperatures can lead to side reactions and decomposition of BOM-Cl. |

| Catalysts | Phase-transfer catalysts can be beneficial | For reactions in biphasic systems or with poorly soluble alcohols, catalysts like tetrabutylammonium iodide (TBAI) can enhance the reaction rate by facilitating the transfer of the alkoxide to the organic phase.[11] |

The overall reaction is generally second-order, being first-order with respect to both the alcohol and benzyl chloromethyl ether.[12]

Experimental Protocol: A Validated Methodology

The following protocol provides a reliable method for the BOM protection of a primary alcohol.

Caption: A typical experimental workflow for the BOM protection of an alcohol.

Potential Side Reactions and Byproducts

While generally a robust reaction, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired BOM ether.

-

Reaction with Water: Benzyl chloromethyl ether reacts readily with any trace amounts of water to form benzyloxymethanol and HCl. The benzyloxymethanol can further react to form dibenzoxymethyl ether.

-

Elimination: With sterically hindered secondary or tertiary alcohols, the base may act as a Brønsted base, promoting an elimination reaction to form an alkene.

-

Over-alkylation: In the case of diols or polyols, careful control of stoichiometry is required to achieve selective mono-protection.

Below is a diagram illustrating potential competing reaction pathways.

Caption: Competing reaction pathways in the BOM protection of alcohols.

Deprotection of BOM Ethers

A key advantage of the BOM protecting group is the variety of methods available for its removal, providing orthogonality with other protecting groups.[6]

-

Hydrogenolysis: The most common method involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source.[5][8][11] This mild method cleaves the benzyl C-O bond, yielding the deprotected alcohol and toluene as a byproduct.[5]

-

Acidic Conditions: BOM ethers can be cleaved under acidic conditions, though this is less common due to the potential for side reactions with acid-sensitive substrates.[2][6]

-

Lewis Acids: Certain Lewis acids can also effect the deprotection of BOM ethers.[2]

The choice of deprotection strategy is dictated by the overall synthetic route and the presence of other functional groups in the molecule.

Conclusion

The reaction of benzyl chloromethyl ether with alcohols is a cornerstone of protecting group chemistry in modern organic synthesis. A detailed understanding of the underlying SN2 mechanism, the factors influencing its kinetics, and potential side reactions is essential for its successful application. By carefully controlling the reaction conditions and choosing the appropriate reagents, researchers can effectively utilize the BOM group to mask hydroxyl functionalities, thereby facilitating the synthesis of complex molecules of interest in drug discovery and development.

References

- Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (n.d.). BENZYL CHLOROMETHYL ETHER. Organic Syntheses Procedure.

- Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.

- Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.

- SynArchive. (2024). Protection of Alcohol by Acetal.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- Zaidi, J. H., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 125-127.

- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.

- Chemi Simplified. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM, PMB, THP). YouTube.

- The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage. YouTube.

- Chem Help ASAP. (2019, December 27). synthesis of ethers from alcohols. YouTube.

- Chem-Station. (2014, March 21). Acetal Protective Groups.

- LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols.

- FIU. (n.d.). Chapter 11 Alcohols and Ethers.

- LibreTexts Chemistry. (2024, March 17). 17.6: Reactions of Alcohols.

- Organic Chemistry Portal. (n.d.). Protecting Groups.

- LibreTexts Chemistry. (2024, March 17). Reactions of Alcohols.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. crab.rutgers.edu [crab.rutgers.edu]

- 11. synarchive.com [synarchive.com]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

physical and chemical properties of Benzyl chloromethyl ether

An In-depth Technical Guide to Benzyl Chloromethyl Ether (BOM-Cl) for Advanced Synthesis

Abstract

Benzyl chloromethyl ether, commonly referred to as BOM-Cl, is a pivotal reagent in modern organic synthesis, primarily valued for its role in the protection of hydroxyl groups. Its utility is derived from the stability of the resulting benzyloxymethyl (BOM) ether under a wide range of reaction conditions, coupled with the multiple pathways available for its mild and selective cleavage. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of Benzyl chloromethyl ether. It details field-proven protocols for its synthesis, application in protection-deprotection strategies, and critical safety procedures necessary for its handling. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of BOM-Cl to effectively and safely leverage its capabilities in the synthesis of complex molecules.

Core Characteristics and Physical Properties

Benzyl chloromethyl ether (CAS No: 3587-60-8) is a powerful alkylating agent and a member of the chloroalkyl ether class of compounds.[1][2][3] It is most commonly known as BOM-Cl but is also referred to as Benzyloxymethyl chloride.[4][5][6] The compound is a clear, colorless to pale yellow liquid, often with a pungent or distinct aromatic odor.[4][6][7][8] Its utility in the laboratory is underscored by its solubility in common organic solvents such as methylene chloride, ethyl acetate, methanol, and chloroform, while exhibiting limited solubility in water.[2][4][7]

A summary of its key physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [4][6][9] |

| Molecular Weight | 156.61 g/mol | [4][6][9] |

| Appearance | Clear colorless to pale yellow liquid | [4][6][7] |

| Boiling Point | 102 °C @ 14 mmHg70–71 °C @ 3 mm | [1][2][4][5][6] |

| Density | 1.126 g/mL at 20 °C | [2][4][6][10] |

| Refractive Index | n20/D 1.527 | [2][6][10] |

| Storage Temperature | 2–8 °C | [2][4][10] |

It is critical to note that attempting to distill Benzyl chloromethyl ether at atmospheric pressure will result in complete decomposition.[1] Purification must be conducted under high vacuum.

Chemical Profile: Reactivity and Stability

The synthetic utility of BOM-Cl is rooted in the reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions.[6][7]

The Benzyloxymethyl (BOM) Protecting Group

The primary application of BOM-Cl is the protection of alcohols and phenols.[4] The reaction with a hydroxyl group, typically in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds via an SN2 mechanism to form a stable benzyloxymethyl (BOM) ether.

The causality for choosing the BOM group lies in its robust nature. It is stable to a wide variety of reagents, including many oxidizing and reducing agents, strong bases, and organometallic reagents, making it ideal for multi-step syntheses.[4]

Reactivity and Incompatibilities

As a potent alkylating agent, BOM-Cl exhibits high reactivity.[1] It is highly sensitive to moisture and reacts with water and alcohols to generate corrosive hydrogen chloride gas.[1][4][8] This necessitates that all reactions be performed under strictly anhydrous conditions.

Key incompatibilities include:

Under normal conditions and proper storage, the compound is stable.[4][5] However, to ensure its integrity and prevent decomposition, it should be stored refrigerated (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) over a drying agent like anhydrous calcium chloride.[1][4]

Spectroscopic Signature for Verification

Confirmation of the identity and purity of Benzyl chloromethyl ether is achieved through standard spectroscopic methods. Authoritative databases provide reference spectra for this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR data are available for structural elucidation.[9][11]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectra are used to identify functional groups.[9][12]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern.[9]

Researchers should cross-reference experimentally obtained data with these established spectra to validate the reagent before use.

Synthetic Applications and Methodologies

While its primary role is hydroxyl protection, BOM-Cl is a versatile intermediate with broader applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4][6]

Protocol for Synthesis of Benzyl Chloromethyl Ether

For laboratories preferring to synthesize the reagent in-house, the procedure published in Organic Syntheses is a trusted, self-validating method.[1] This preparation is based on the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride.[1][2][13]

Caution: Benzyl chloromethyl ether is a potential carcinogen and a lachrymator. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.[1]

Step-by-Step Methodology:

-

Setup: Equip a three-necked flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a calcium chloride drying tube.

-

Charging Flask: Charge the flask with benzyl alcohol (1.0 eq) and paraformaldehyde (1.1 eq).

-

Reaction: Maintain the mixture at 20–25 °C using a water bath. Bubble anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate.

-

Monitoring: The reaction is complete after approximately 2 hours, indicated by the formation of two clear, homogeneous liquid phases.[1][2]

-

Workup: Separate the layers. Dilute the upper organic layer with pentane and dry over anhydrous magnesium sulfate at 0 °C for 3 hours.

-

Isolation: Filter off the drying agent and add a small amount of anhydrous calcium chloride to the filtrate. Concentrate the solution using a rotary evaporator.

-

Storage: Decant the residual liquid, which is crude BOM-Cl. Store over anhydrous calcium chloride at 0-8 °C under an inert atmosphere.[1]

-

Purification (Optional): For applications requiring high purity, the crude product can be distilled under high vacuum (e.g., 70-71 °C at 3 mmHg).[1][13]

Caption: Workflow for the synthesis of Benzyl chloromethyl ether.

Protocol for Protection of a Primary Alcohol

This protocol describes a general method for protecting a primary alcohol using BOM-Cl. The choice of a hindered, non-nucleophilic base like DIPEA is crucial to prevent side reactions and favor the desired O-alkylation.

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise, followed by the slow, dropwise addition of Benzyl chloromethyl ether (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude BOM ether using flash column chromatography.

Caption: Mechanism for the protection of an alcohol using BOM-Cl.

Protocol for Deprotection via Catalytic Hydrogenation

Cleavage of the BOM ether is most commonly and cleanly achieved by catalytic hydrogenation.[14][15] This method is advantageous as it proceeds under neutral conditions and produces toluene as a volatile byproduct, simplifying purification.

Step-by-Step Methodology:

-

Setup: Dissolve the BOM-protected substrate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add Palladium on activated carbon (Pd/C, 10 mol%) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

-

Isolation: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.

Caption: Deprotection of a BOM ether via catalytic hydrogenation.

Critical Safety and Handling Mandates

The handling of Benzyl chloromethyl ether requires strict adherence to safety protocols due to its significant health and environmental hazards.

Hazard Profile:

-

Carcinogenicity: Classified as a potential human carcinogen.[1][2][3][4] All exposure must be minimized.

-

Toxicity: Toxic if inhaled and harmful if swallowed.[9][16] May cause damage to organs through prolonged or repeated exposure.[16]

-

Irritant/Corrosive: Causes severe skin irritation and serious eye damage.[5][9] It is also a mild lachrymator (tear-inducing agent).[1]

-

Sensitizer: May cause allergy or asthma symptoms, or breathing difficulties if inhaled.[5][9][16]

-

Environmental Hazard: Very toxic to aquatic life.[16] Avoid release into the environment.[16]

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[1][4][16] Ensure that safety showers and eyewash stations are immediately accessible.[5]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[16]

-

Body Protection: Wear impervious, flame-resistant laboratory clothing.[16]

-

Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[5][16]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[5]

-

-

Storage: Store in a locked, dry, cool, and well-ventilated area designated for toxic chemicals.[5][16] Keep containers tightly sealed and away from incompatible materials, heat, and ignition sources.[5] Recommended storage is at 2-8 °C.[4]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[16]

Conclusion

Benzyl chloromethyl ether is an indispensable tool for the synthetic chemist, offering a reliable method for the protection of hydroxyl groups that is critical for the assembly of complex molecular architectures. Its effectiveness is matched by its hazardous nature, demanding a thorough understanding of its properties and a disciplined approach to its handling. By following the established protocols for its synthesis, application, and safe management as detailed in this guide, researchers can confidently and securely harness the full synthetic potential of this versatile reagent.

References

- Benzyl Chloromethyl Ether: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Benzyl chloromethyl ether - Safety D

- Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (1972). BENZYL CHLOROMETHYL ETHER. Organic Syntheses, 52, 16.

- SAFETY DATA SHEET - Benzyl chloromethyl ether. (2021). Fisher Scientific.

- Benzyl chloromethyl ether. Chem-Impex.

- Benzyl chloromethyl ether | C8H9ClO | CID 137983. PubChem.

- Benzyl chloromethyl ether | 3587-60-8. (2025). ChemicalBook.

- CAS 3587-60-8: Benzyl chloromethyl ether. CymitQuimica.

- Benzyl Chloromethyl Ether | Chemical Intermedi

- Benzyl chloromethyl ether synthesis. ChemicalBook.

- Benzylchloromethyl ether - Optional[1H NMR] - Spectrum. SpectraBase.

- Benzyl chloromethyl ether | 3587-60-8 | FB34249. Biosynth.

- Benzyl chloromethyl ether technical, ~60% (NMR). Sigma-Aldrich.

- Benzyl chloromethyl ether(3587-60-8)IR1. ChemicalBook.

- In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. (2025).

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Chloroalkyl ether. Wikipedia.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzyl chloromethyl ether | 3587-60-8 [chemicalbook.com]

- 3. Chloroalkyl ether - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 3587-60-8: Benzyl chloromethyl ether | CymitQuimica [cymitquimica.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. Benzyl chloromethyl ether | C8H9ClO | CID 137983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 苄基氯甲醚 technical, ~60% (NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzyl chloromethyl ether(3587-60-8) IR Spectrum [m.chemicalbook.com]

- 13. Benzyl chloromethyl ether synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzyl Ethers [organic-chemistry.org]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Stability and Decomposition Pathways of Benzyl Chloromethyl Ether (BOM-Cl)

Introduction: The Dual Nature of Benzyl Chloromethyl Ether

Benzyl chloromethyl ether (C₆H₅CH₂OCH₂Cl), commonly referred to as BOM-Cl, is a highly valuable yet reactive chloroalkyl ether in the field of organic synthesis.[1][2] Its primary application lies in its role as a potent alkylating agent for the introduction of the benzyloxymethyl (BOM) protecting group for hydroxyl functionalities.[3][4] This protecting group is favored in complex multi-step syntheses, particularly in pharmaceutical development, due to its stability across a range of conditions and its selective removal under mild acidic or neutral (catalytic hydrogenation) environments.[3][4]

However, the very reactivity that makes BOM-Cl a useful synthetic tool also renders it susceptible to degradation. Understanding the stability of benzyl chloromethyl ether and its decomposition pathways is paramount for its effective use, ensuring reaction efficiency, and maintaining the purity of synthetic intermediates. This guide provides a comprehensive overview of the factors influencing the stability of BOM-Cl, its principal decomposition mechanisms, and methodologies for its stability assessment. Of significant concern is its classification as a potential carcinogen, necessitating careful handling and a thorough understanding of its degradation to mitigate exposure risks.[5][6]

Core Stability Profile and Handling Recommendations

Benzyl chloromethyl ether is a moisture-sensitive liquid that requires careful storage and handling to maintain its integrity.[7][8] It is incompatible with strong oxidizing agents, strong bases, and certain metals.[9] Exposure to heat, moisture, and even atmospheric humidity can lead to its degradation.[1][9]

Storage and Handling: For optimal stability, BOM-Cl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration (2-8°C).[7] Handling should be conducted in a chemical fume hood to avoid inhalation of its vapors, which can act as a mild lachrymator.[5][6] Appropriate personal protective equipment, including gloves and safety goggles, is mandatory to prevent skin and eye contact.[10]

Decomposition Pathways: A Mechanistic Exploration

The decomposition of benzyl chloromethyl ether is primarily driven by its susceptibility to nucleophilic attack, with solvolysis (reaction with the solvent) being the most common degradation pathway. In aqueous environments, this manifests as hydrolysis. The mechanism of this hydrolysis is nuanced and can proceed via two main pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). The prevailing mechanism is highly dependent on the reaction conditions.

Hydrolytic Decomposition

The hydrolysis of BOM-Cl initially yields an unstable hemiacetal, which rapidly decomposes to benzyl alcohol and formaldehyde, with the concurrent formation of hydrochloric acid (HCl).[11]

Overall Hydrolysis Reaction: C₆H₅CH₂OCH₂Cl + H₂O → [C₆H₅CH₂OCH₂OH] + HCl → C₆H₅CH₂OH + CH₂O + HCl

The mechanistic dichotomy (SN1 vs. S.N2) is critical as it dictates the factors that influence the rate of degradation.

The SN1 mechanism is a two-step process initiated by the slow, rate-determining dissociation of the chloride ion to form a resonance-stabilized benzyloxymethyl cation. This is followed by a rapid attack of a water molecule on the carbocation. This pathway is favored in polar protic solvents, such as water, which can stabilize both the departing anion and the intermediate carbocation. The presence of electron-donating groups on the benzyl ring would further stabilize the carbocation, accelerating the SN1 pathway.[12][13]

In the SN2 mechanism, a water molecule directly attacks the electrophilic carbon atom bearing the chlorine in a single, concerted step, leading to the formation of a pentacoordinate transition state. This pathway is favored in polar aprotic solvents and is sensitive to steric hindrance at the reaction center.[14] Studies on the hydrolysis of benzyl chloride have shown that the reaction rate is dependent on the pH up to high values, which is indicative of an SN2 mechanism where the concentration of the nucleophile (hydroxide ion at high pH) influences the rate.[15] A similar dependency can be inferred for BOM-Cl.

Thermal Decomposition

At elevated temperatures, particularly during attempts at distillation under atmospheric pressure, benzyl chloromethyl ether undergoes complete decomposition.[5] The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[9] This underscores the importance of using reduced pressure for any distillation and keeping the temperature as low as possible.

Factors Influencing the Stability of Benzyl Chloromethyl Ether

The rate and pathway of BOM-Cl decomposition are significantly influenced by several factors, which are summarized in the table below.

| Factor | Effect on Stability | Mechanistic Implication |

| Moisture/Water | Decreases stability due to hydrolysis. | Provides the nucleophile for both SN1 and SN2 pathways. |

| pH | Stable in neutral to moderately acidic conditions. Rate of hydrolysis increases significantly at high pH (e.g., >13).[15] | At high pH, the more nucleophilic hydroxide ion (OH⁻) accelerates the SN2 reaction. |

| Temperature | Decreases stability. Thermal decomposition occurs at elevated temperatures. | Increases the rate of all reactions. Can lead to fragmentation and the formation of gaseous byproducts. |

| Solvent | Polar protic solvents (e.g., water, alcohols) can promote SN1 by stabilizing the carbocation intermediate. Polar aprotic solvents (e.g., DMF, DMSO) may favor the SN2 pathway.[14] | The solvent plays a crucial role in stabilizing intermediates and transition states, thus influencing the reaction mechanism. |

| Nucleophiles | Strong nucleophiles (e.g., amines, alkoxides) will readily displace the chloride, leading to rapid decomposition/reaction. | The reaction with other nucleophiles will compete with solvolysis. |

Experimental Protocols for Stability Assessment

A thorough understanding of a compound's stability profile is often achieved through forced degradation studies, as outlined by the International Conference on Harmonisation (ICH) guidelines.[16] These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.

Forced Degradation Study Workflow

Step-by-Step Protocol for Hydrolytic Stability Study

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare a stock solution of benzyl chloromethyl ether in a water-miscible organic solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Incubation: At time zero, add a small aliquot of the BOM-Cl stock solution to each of the buffer solutions in separate vials to achieve a final desired concentration (e.g., 100 µg/mL). Also, prepare a control sample in the organic solvent.

-

Stress Conditions: Incubate the vials at a controlled temperature (e.g., 40°C).

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples immediately using a validated stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC

A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable for monitoring the degradation of benzyl chloromethyl ether.[17][18]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water (or a suitable buffer like ammonium acetate) and acetonitrile is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where BOM-Cl and its potential degradation products (like benzyl alcohol and benzaldehyde, an oxidation product of benzyl alcohol) have significant absorbance (e.g., 220 nm).[18]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Method Validation: The method must be validated to demonstrate that it is stability-indicating, meaning it can separate the intact BOM-Cl from all its degradation products and any impurities.

Conclusion

Benzyl chloromethyl ether is an indispensable reagent in modern organic synthesis, but its utility is intrinsically linked to its reactivity and consequent instability. A comprehensive understanding of its decomposition pathways, primarily hydrolysis via a condition-dependent SN1/SN2 mechanism, and the factors that influence its stability—moisture, pH, and temperature—is crucial for its successful application. By employing careful handling and storage procedures and utilizing robust analytical methods to monitor its purity and degradation, researchers can effectively harness the synthetic power of BOM-Cl while ensuring the integrity and safety of their chemical processes.

References

- 1. Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzyl chloromethyl ether | 3587-60-8 [chemicalbook.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. CAS 3587-60-8: Benzyl chloromethyl ether | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. GT Digital Repository [repository.gatech.edu]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. reddit.com [reddit.com]

- 15. scispace.com [scispace.com]

- 16. ijrpp.com [ijrpp.com]

- 17. scispace.com [scispace.com]

- 18. jocpr.com [jocpr.com]

spectroscopic data of Benzyl chloromethyl ether (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl Chloromethyl Ether

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Benzyl chloromethyl ether (BOM-Cl), a widely used protecting group for alcohols in organic synthesis.[1] As a highly reactive alkylating agent, understanding its structural integrity and purity is paramount for successful and reproducible synthetic outcomes. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, offering not just the data itself, but the underlying principles and experimental considerations essential for researchers, scientists, and drug development professionals.

A Critical Note on Safety

Before proceeding, it is imperative to address the significant hazards associated with Benzyl chloromethyl ether. This compound is a potent alkylating agent, a mild lachrymator, and a potential carcinogen.[2] It is also toxic if inhaled and harmful if swallowed or in contact with skin.[3] It reacts with water and alcohols to form hydrogen chloride gas.[2]

Core Safety Mandates:

-

Handling: Always handle Benzyl chloromethyl ether within a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4] Inadequate ventilation necessitates respiratory protection.[4]

-

Storage: Store in a dry, cool, well-ventilated place, away from heat, sparks, and open flames, typically at 2-8°C.[5][6] The container must be kept tightly closed.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

The following workflow outlines the comprehensive spectroscopic analysis approach for a reactive chemical like Benzyl chloromethyl ether.

Caption: Workflow for Spectroscopic Analysis of Benzyl Chloromethyl Ether.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Benzyl chloromethyl ether in solution. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common and effective choice as it readily dissolves the compound and its residual solvent peak does not interfere with key signals.[7]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a direct map of the proton environments within the molecule. For Benzyl chloromethyl ether (C₆H₅CH₂OCH₂Cl), we expect to see three distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the chloromethyl methylene protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of Benzyl chloromethyl ether in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.

-

Reference: Calibrate the chemical shift axis to the residual CHCl₃ signal at δ 7.26 ppm.

-

Data Interpretation and Analysis

The expected signals are well-defined and their integration should correspond to a 5:2:2 ratio.

| Assignment | Chemical Shift (δ) in CCl₄[2] | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration | Rationale for Chemical Shift |

| Aromatic Protons (C₆H ₅) | 7.29 ppm | ~7.30 ppm[2] | Singlet (s) or Multiplet (m) | 5H | Protons are on an electron-rich benzene ring, appearing in the typical aromatic region. The signals may appear as a sharp singlet on lower-field instruments or a more complex multiplet on higher-field instruments. |

| Benzylic Protons (-O-CH₂ -Ph) | 4.68 ppm | ~4.67 ppm[2] | Singlet (s) | 2H | These protons are deshielded by the adjacent ether oxygen and the phenyl ring, shifting them downfield. No adjacent protons result in a singlet. |

| Chloromethyl Protons (-O-CH₂ -Cl) | 5.41 ppm | ~5.66 ppm[2] | Singlet (s) | 2H | These protons are significantly deshielded by two adjacent electronegative atoms (oxygen and chlorine), causing a substantial downfield shift. No adjacent protons result in a singlet. |

Note: While one source reports δ 5.41 in CCl₄, another reports δ 5.66 in CDCl₃ for a similar bromomethyl ether, indicating the chloromethyl ether signal is also in this highly deshielded region.[2]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon environments.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

-

Reference: Calibrate the chemical shift axis to the CDCl₃ triplet at δ 77.16 ppm.

-

Data Interpretation and Analysis

| Assignment | Expected Chemical Shift (δ) Range | Rationale for Chemical Shift |

| Chloromethyl Carbon (-O-C H₂-Cl) | 80 - 90 ppm | This carbon is bonded to two highly electronegative atoms (O and Cl), causing a significant downfield shift into the range typical for carbons in similar environments. |

| Benzylic Carbon (-O-C H₂-Ph) | 70 - 80 ppm | The adjacent oxygen atom deshields this carbon, placing it in the typical range for alkyl ethers. |

| Aromatic Carbons (C ₆H₅) | 127 - 140 ppm | Four distinct signals are expected: one for the ipso-carbon (attached to the CH₂O group), and one each for the ortho, meta, and para carbons, all appearing in the standard aromatic region. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The analysis is often performed on the neat liquid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Experimental Protocol: FTIR-ATR Data Acquisition

-

Sample Preparation: Place one drop of neat Benzyl chloromethyl ether directly onto the ATR crystal.

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Number of Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

-

Data Interpretation and Analysis

The IR spectrum confirms the core structural components of the molecule.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H | Corresponds to the two methylene (-CH₂-) groups. |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1150 - 1050 | C-O-C Stretch | Ether Linkage | A strong, prominent band confirming the ether functionality. This is a key diagnostic peak. |

| 800 - 600 | C-Cl Stretch | Alkyl Halide | A moderately strong band confirming the presence of the chloroalkane group. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method.

Caption: Plausible EI Fragmentation Pathway for Benzyl Chloromethyl Ether.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of Benzyl chloromethyl ether (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to ensure separation from impurities.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Interpretation and Analysis

The mass spectrum will show the molecular ion and several characteristic fragment ions.[9][10]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Significance |

| 156 / 158 | Molecular Ion [M]⁺˙ | [C₈H₉ClO]⁺˙ | Confirms the molecular weight. The ~3:1 isotopic pattern for the M and M+2 peaks is definitive proof of the presence of one chlorine atom. |

| 121 | [M - Cl]⁺ | [C₈H₉O]⁺ | Loss of a chlorine radical, a common fragmentation for chloroalkanes. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The base peak corresponding to the highly stable tropylium ion. This is the classic signature for a benzyl-containing compound. |

| 49 / 51 | [CH₂Cl]⁺ | [CH₂Cl]⁺ | The chloromethyl cation, showing the characteristic 3:1 chlorine isotope pattern. |

Conclusion

The collective data from NMR, IR, and MS provides a robust and unequivocal characterization of Benzyl chloromethyl ether. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of the key ether, aromatic, and alkyl chloride functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint, highlighted by the characteristic tropylium ion at m/z 91, that verifies the overall structure. This multi-technique approach is essential for ensuring the quality and identity of this important, yet hazardous, synthetic reagent.

References

- Benzyl chloromethyl ether - Safety Data Sheet. ChemicalBook. (2025).

- SAFETY DATA SHEET - Benzyl chloromethyl ether. Fisher Scientific. (2021).

- Benzyl Chloromethyl Ether, 500G. Labscoop.

- Benzyl Chloromethyl Ether: A Comprehensive Overview. (2025).

- benzyl chloromethyl ether - Organic Syntheses Procedure. Organic Syntheses.

- Benzyl chloromethyl ether(3587-60-8)IR1. ChemicalBook.

- Benzyl chloromethyl ether | C8H9ClO | CID 137983. PubChem.

- Benzylchloromethyl ether - Optional[1H NMR] - Spectrum. SpectraBase.

- Benzyl chloromethyl ether technical, 60 NMR 3587-60-8. Sigma-Aldrich.

- Benzyl chloromethyl ether (~60% (NMR)). Amerigo Scientific.

- Benzyl chloromethyl ether (C8H9ClO). PubChemLite.

- Benzyl chloromethyl ether | 3587-60-8. ChemicalBook. (2025).

- Benzyl Chloromethyl Ether | 3587-60-8. TCI Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzyl Chloromethyl Ether, 500G | Labscoop [labscoop.com]

- 4. fishersci.com [fishersci.com]

- 5. ベンジルクロロメチルエーテル technical, ~60% (NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzyl chloromethyl ether | 3587-60-8 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzyl chloromethyl ether(3587-60-8) IR Spectrum [chemicalbook.com]

- 9. Benzyl chloromethyl ether | C8H9ClO | CID 137983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - Benzyl chloromethyl ether (C8H9ClO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Hazards and Safety Precautions for Handling Benzyl Chloromethyl Ether

Introduction: Understanding the Utility and Inherent Risks of Benzyl Chloromethyl Ether

Benzyl chloromethyl ether (BOM-Cl), a colorless to light yellow liquid, is a powerful and versatile alkylating agent widely employed in organic synthesis, particularly for the introduction of the benzyloxymethyl (BOM) protecting group for hydroxyl functionalities.[1][2] Its utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, is well-established.[2][3] However, the very reactivity that makes BOM-Cl a valuable synthetic tool also renders it a significant occupational hazard. This guide provides a comprehensive overview of the hazards associated with BOM-Cl and details the essential safety precautions and handling procedures required to mitigate these risks in a research and development setting. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring the safety of all laboratory personnel.

Section 1: Health Hazards of Benzyl Chloromethyl Ether: A Potent Threat

Benzyl chloromethyl ether is classified as a hazardous substance, and its handling demands the utmost caution due to its severe health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5]

Carcinogenicity: BOM-Cl is considered a potential human carcinogen.[5][6] This classification is based on its structural similarity to other carcinogenic chloroalkyl ethers, such as bis(chloromethyl) ether (BCME), a known human carcinogen that has been shown to cause lung cancer in occupationally exposed workers.[7] The carcinogenic potential of BOM-Cl necessitates stringent control measures to prevent any level of exposure.

Acute Toxicity:

-

Inhalation: BOM-Cl is toxic if inhaled.[8][4][9] Vapors can cause severe irritation to the respiratory tract. Inhalation may lead to symptoms such as headache, dizziness, nausea, and vomiting.[10] In severe cases, it can cause pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[11]

-

Skin Contact: It is harmful in contact with skin and causes skin irritation.[4][9] Prolonged or repeated contact can lead to burns.[5]

-

Eye Contact: BOM-Cl causes serious eye damage.[4][9][12] Contact with the eyes can result in irreversible injury.[5]

Other Health Effects:

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-